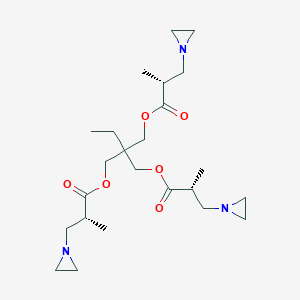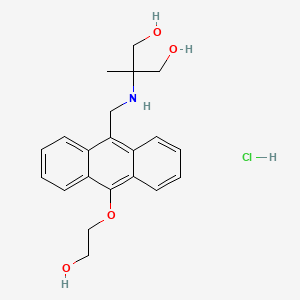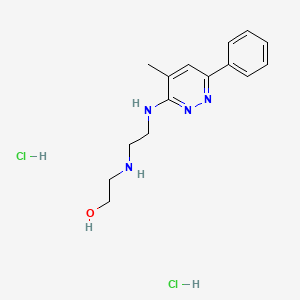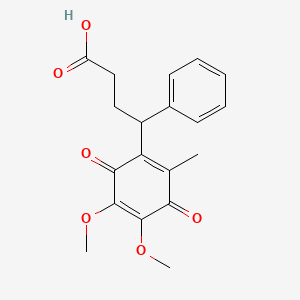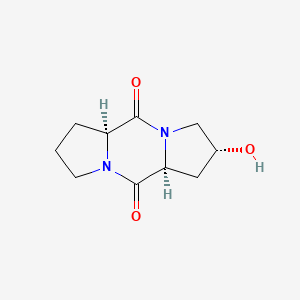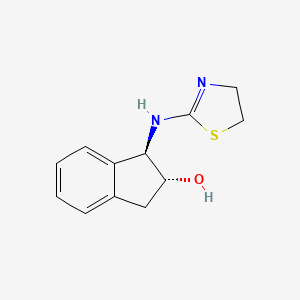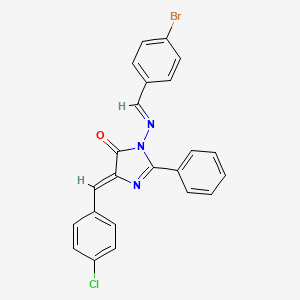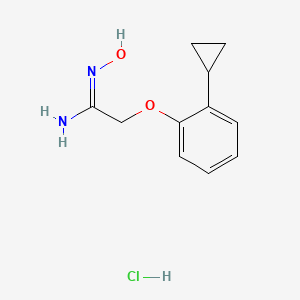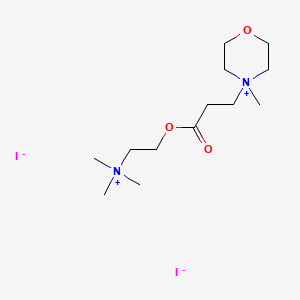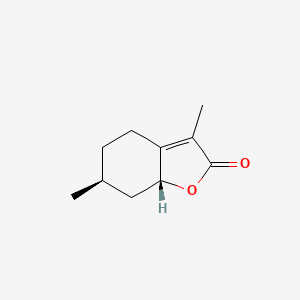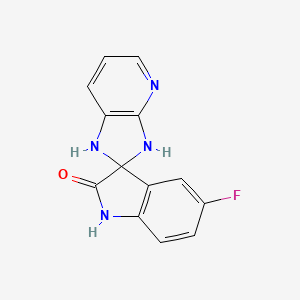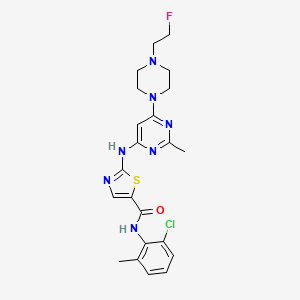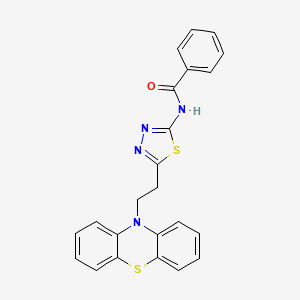
Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties, and a thiodiazole ring, which contributes to its unique chemical behavior. The combination of these structural elements makes this compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the desired derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiodiazole ring, potentially leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety can yield sulfoxides, while reduction of the thiodiazole ring can produce thiol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are studied for their potential therapeutic effects. The phenothiazine moiety is known for its use in antipsychotic drugs, and the thiodiazole ring may contribute to additional pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The thiodiazole ring may interact with enzymes or other proteins, influencing their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Comparison: Compared to similar compounds, Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- is unique due to the presence of both the phenothiazine and thiodiazole moieties. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
180793-95-7 |
|---|---|
Fórmula molecular |
C23H18N4OS2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[5-(2-phenothiazin-10-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H18N4OS2/c28-22(16-8-2-1-3-9-16)24-23-26-25-21(30-23)14-15-27-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)27/h1-13H,14-15H2,(H,24,26,28) |
Clave InChI |
XSQDSGOXENXGRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCN3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


